molecular formula C14H12N4O2S B385838 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-{4-nitrophenyl}-1,3-thiazole

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-{4-nitrophenyl}-1,3-thiazole

Cat. No.: B385838
M. Wt: 300.34g/mol
InChI Key: WTWOYAJZTIOUSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-{4-nitrophenyl}-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a pyrazole moiety and a nitrophenyl group

Properties

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-4-(4-nitrophenyl)-1,3-thiazole

InChI

InChI=1S/C14H12N4O2S/c1-9-7-10(2)17(16-9)14-15-13(8-21-14)11-3-5-12(6-4-11)18(19)20/h3-8H,1-2H3

InChI Key

WTWOYAJZTIOUSQ-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-{4-nitrophenyl}-1,3-thiazole typically involves the reaction of 3,5-dimethylpyrazole with 4-nitrobenzaldehyde in the presence of a thiazole-forming reagent. Common reagents used in this synthesis include phosphorus pentasulfide (P2S5) and Lawesson’s reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-{4-nitrophenyl}-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-{4-nitrophenyl}-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer processes, while the thiazole and pyrazole rings can engage in hydrogen bonding and π-π interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethyl-1H-pyrazole-1-yl)-4-phenylthiazole: Lacks the nitro group, which may result in different reactivity and biological activity.

    2-(3,5-Dimethyl-1H-pyrazole-1-yl)-4-(4-chlorophenyl)thiazole:

Uniqueness

The presence of the nitrophenyl group in 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-{4-nitrophenyl}-1,3-thiazole imparts unique electronic properties, making it distinct from similar compounds

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